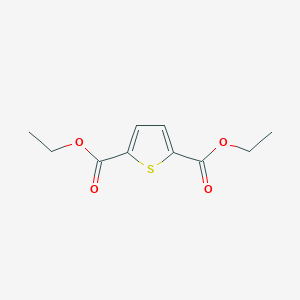

Diethyl thiophene-2,5-dicarboxylate

描述

Diethyl thiophene-2,5-dicarboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

作用机制

Target of Action

Diethyl thiophene-2,5-dicarboxylate has been found to target the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein tyrosine kinase that is often overexpressed in many types of cancers . It plays a crucial role in cell proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its kinase activity . This inhibition disrupts the signal transduction pathways regulated by EGFR, leading to a decrease in cancer cell proliferation . The exact molecular interactions between the compound and EGFR are still under investigation.

Biochemical Pathways

The inhibition of EGFR by this compound affects several downstream signaling pathways involved in cell proliferation and survival . These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . By disrupting these pathways, the compound can effectively reduce the growth and survival of cancer cells .

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell proliferation . In vitro studies have shown that it is more effective against certain cancer cell lines than some well-known standards, such as gefitinib and erlotinib . For instance, in MCF-7 and A549 cells, one of the synthesized derivatives was found to be 4.42 and 4.12 times more active than erlotinib, respectively .

准备方法

Synthetic Routes and Reaction Conditions: Diethyl thiophene-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of thiophene-2,5-dicarboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of this compound can lead to the formation of thiol derivatives. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various functional groups. Reagents like bromine or chlorine can be used under controlled conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Bromine, chlorine.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophene derivatives.

科学研究应用

Chemical Structure and Synthesis

Diethyl thiophene-2,5-dicarboxylate is characterized by its molecular formula . The synthesis typically involves the esterification of thiophene-2,5-dicarboxylic acid with ethanol using a strong acid catalyst such as sulfuric acid. This reaction is often conducted under reflux conditions to ensure complete conversion. Alternative synthetic routes may include continuous flow processes for industrial applications, enhancing efficiency and scalability.

Medicinal Chemistry

This compound has been extensively studied for its biological activities:

- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. For example, compound 2j showed an IC50 value of 4.6 μM against T47D breast cancer cells, outperforming the standard chemotherapeutic agent Doxorubicin (15.5 μM) . Other studies indicated significant activity against cervical (HeLa) and endometrial (Ishikawa) cancer cells.

- Antimicrobial Activity : The compound's derivatives have shown effectiveness against a range of pathogens. In vitro studies reported significant inhibition against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli), as well as fungi (Candida albicans), highlighting their broad-spectrum antimicrobial potential .

- Antiviral Activity : Certain derivatives have demonstrated antiviral properties, particularly against influenza virus strains (H1N1 and H3N2), with IC50 values comparable to established antiviral drugs like oseltamivir.

Materials Science

This compound serves as a building block for synthesizing more complex thiophene derivatives used in organic semiconductors. These materials are essential components in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound's unique ester functional groups influence its reactivity and solubility, making it suitable for various applications in organic electronics .

Data Summary

The following table summarizes key biological activity findings for selected derivatives of this compound:

| Compound | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| 2j | T47D | 4.6 | Anticancer |

| 2j | E. coli | - | Antimicrobial |

| 3g | H3N2 | 1.81 | Antiviral |

| 3n | A549 | - | Induces apoptosis |

Case Study 1: Anticancer Evaluation

A study synthesized a series of thiophene-based compounds including this compound derivatives. These were screened for antiproliferative effects on several cancer cell lines. The results indicated that these compounds could serve as lead molecules in developing new cancer therapies due to their selective cytotoxicity towards tumor cells while sparing normal cells.

Case Study 2: Antimicrobial Screening

Another investigation tested a library of this compound derivatives for antimicrobial activity against bacterial and fungal pathogens. Specific modifications in the chemical structure significantly enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design efforts .

相似化合物的比较

- Dimethyl thiophene-2,5-dicarboxylate

- Thiophene-2,5-dicarboxylic acid

- Thieno[3,2-b]thiophene-2,5-dicarboxylate

Comparison: Diethyl thiophene-2,5-dicarboxylate is unique due to its ester functional groups, which can influence its reactivity and solubility compared to its dimethyl or acid counterparts. The presence of ethyl groups can also impact the compound’s physical properties, making it more suitable for certain applications in organic electronics and materials science.

生物活性

Diethyl thiophene-2,5-dicarboxylate (DETD) is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into the synthesis, evaluation, and potential applications of DETD, particularly focusing on its anticancer, antimicrobial, and antiviral properties.

Chemical Structure and Synthesis

This compound is characterized by the molecular formula . The compound can be synthesized through various methods involving thiophene derivatives and carboxylic acid derivatives. The synthesis often employs standard organic reactions such as esterification and condensation reactions.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of DETD and its derivatives. A notable research effort focused on diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives, which demonstrated significant antiproliferative activity against various cancer cell lines including:

- Breast Cancer : Compounds derived from DETD exhibited IC50 values significantly lower than the standard chemotherapeutic agent Doxorubicin (DOX). For instance, compound 2j showed potent activity against T47D breast cancer cells with an IC50 of 4.6 μM compared to DOX's 15.5 μM .

- Cervical and Endometrial Cancer : Similar compounds were tested against HeLa (cervical) and Ishikawa (endometrial) cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Antimicrobial Activity

The antimicrobial properties of DETD derivatives have also been extensively studied. In vitro evaluations indicated strong activity against various pathogens:

- Bacterial Strains : Compounds were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with some derivatives exhibiting significant inhibition zones .

- Fungal Infections : The efficacy against Candida albicans was also assessed, highlighting the broad-spectrum antimicrobial potential of DETD derivatives .

Antiviral Activity

In addition to anticancer and antimicrobial properties, DETD has shown potential antiviral effects. Research indicated that certain derivatives could inhibit influenza virus strains (H1N1 and H3N2), with IC50 values comparable to established antiviral drugs like oseltamivir .

Data Summary

The following table summarizes the biological activity findings for selected DETD derivatives:

| Compound | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| 2j | T47D | 4.6 | Anticancer |

| 2j | E. coli | - | Antimicrobial |

| 3g | H3N2 | 1.81 | Antiviral |

| 3n | A549 | - | Induces apoptosis |

Case Study 1: Anticancer Evaluation

A study synthesized a series of thiophene-based compounds, including DETD derivatives, which were screened for their antiproliferative effects on several cancer cell lines. The results indicated that these compounds could potentially serve as lead molecules in developing new cancer therapies due to their selective cytotoxicity towards tumor cells while sparing normal cells .

Case Study 2: Antimicrobial Screening

In another investigation, a library of DETD derivatives was tested for antimicrobial activity against both bacterial and fungal pathogens. The findings revealed that specific modifications in the chemical structure significantly enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design efforts .

属性

IUPAC Name |

diethyl thiophene-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLYMTHZDUYMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282702 | |

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61755-85-9 | |

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61755-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the most efficient synthetic route for producing Diethyl thiophene-2,5-dicarboxylate according to the research?

A1: The research [] outlines a direct synthetic route for this compound (Ⅰb) involving the reaction of thiophene with carbon tetrachloride and ethanol, catalyzed by ferrous acetate. The reaction is performed under reflux conditions with an optimized molar ratio of reactants and catalyst. This method reportedly achieves a high yield (95.2%) of the desired product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。